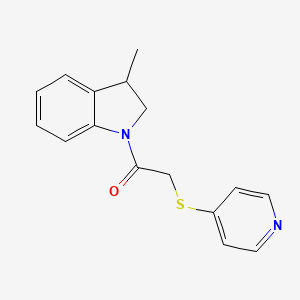![molecular formula C13H14F2N4O B6897139 1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B6897139.png)
1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, an ethyl linkage, and a pyrazolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-difluoroacetophenone with ethylamine to form 1-(3,4-difluorophenyl)ethylamine.
Urea Formation: The intermediate is then reacted with 1-methylpyrazole-4-carbonyl chloride in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the pyrazolyl urea moiety contributes to its overall stability and activity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)ethanol: Shares the difluorophenyl group but differs in the functional group attached to the ethyl linkage.
4-[2-(3,4-Difluorophenyl)ethyl]-4-propyl-1,1′-bi(cyclohexyl): Contains a similar difluorophenyl group but has a more complex cyclohexyl structure.
Uniqueness
1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(3,4-difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O/c1-8(9-3-4-11(14)12(15)5-9)17-13(20)18-10-6-16-19(2)7-10/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZPFBNDDJREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)azepan-2-one](/img/structure/B6897062.png)
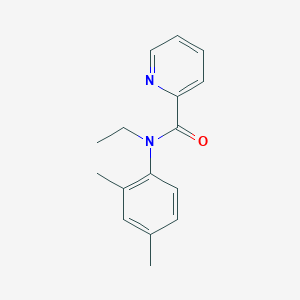
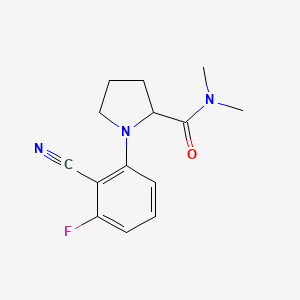
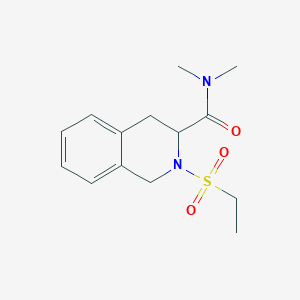
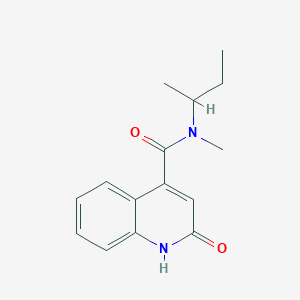
![N-ethyl-N-methyl-1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxamide](/img/structure/B6897088.png)

![2-[acetyl(methyl)amino]-N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide](/img/structure/B6897120.png)
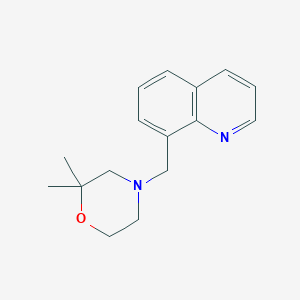
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B6897132.png)
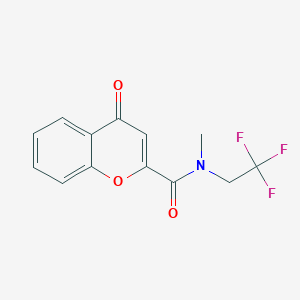
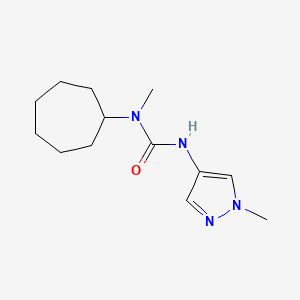
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylpropanamide](/img/structure/B6897157.png)
